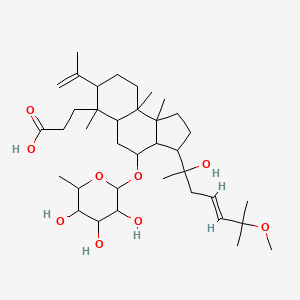
Cyclocarioside D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclocarioside D is a triterpenoid saponin compound derived from the leaves of Cyclocarya paliurus, a deciduous tree native to subtropical regions of China. This compound is known for its significant pharmacological properties, including hypoglycemic and hypolipidemic effects, making it a valuable component in traditional Chinese medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclocarioside D involves the extraction of triterpenoid saponins from the leaves of Cyclocarya paliurus. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the triterpenoids from the leaves.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. This involves:
Cultivation: Growing Cyclocarya paliurus under controlled conditions to maximize triterpenoid content.
Extraction and Purification: Scaling up the extraction and purification processes using industrial-grade solvents and chromatographic systems.
化学反応の分析
Types of Reactions: Cyclocarioside D undergoes various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles to modify the glycosidic moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products: The major products formed from these reactions include modified triterpenoid saponins with altered pharmacological properties .
科学的研究の応用
Cyclocarioside D has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and modification of triterpenoid saponins.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Explored for its potential in treating diabetes, hyperlipidemia, and other metabolic disorders.
Industry: Utilized in the development of natural sweeteners and nutraceuticals.
作用機序
Cyclocarioside D exerts its effects through several molecular targets and pathways:
Hypoglycemic Effect: Inhibits enzymes involved in glucose metabolism, such as alpha-glucosidase, reducing blood sugar levels.
Hypolipidemic Effect: Modulates lipid metabolism by influencing the expression of genes involved in lipid synthesis and degradation.
類似化合物との比較
Cyclocarioside D is unique among triterpenoid saponins due to its specific glycosidic structure and pharmacological properties. Similar compounds include:
Cyclocarioside A: Another triterpenoid saponin from Cyclocarya paliurus with similar but less potent effects.
Cyclocaric Acid B: A related compound with distinct structural features and biological activities.
This compound stands out for its potent hypoglycemic and hypolipidemic effects, making it a promising candidate for further research and development in medicinal and industrial applications.
特性
分子式 |
C37H62O9 |
|---|---|
分子量 |
650.9 g/mol |
IUPAC名 |
3-[3-[(E)-2-hydroxy-6-methoxy-6-methylhept-4-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C37H62O9/c1-21(2)23-12-18-35(7)26(34(23,6)17-14-27(38)39)20-25(46-32-31(42)30(41)29(40)22(3)45-32)28-24(13-19-36(28,35)8)37(9,43)16-11-15-33(4,5)44-10/h11,15,22-26,28-32,40-43H,1,12-14,16-20H2,2-10H3,(H,38,39)/b15-11+ |
InChIキー |
RZROURYDMDQMGW-RVDMUPIBSA-N |
異性体SMILES |
CC1C(C(C(C(O1)OC2CC3C(CCC(C3(C)CCC(=O)O)C(=C)C)(C4(C2C(CC4)C(C)(C/C=C/C(C)(C)OC)O)C)C)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2CC3C(CCC(C3(C)CCC(=O)O)C(=C)C)(C4(C2C(CC4)C(C)(CC=CC(C)(C)OC)O)C)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


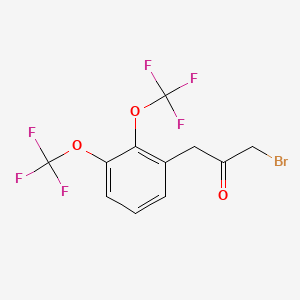
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)

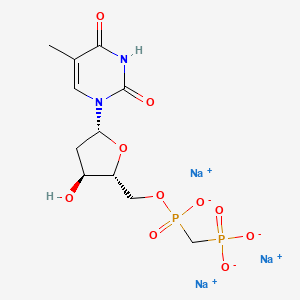
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

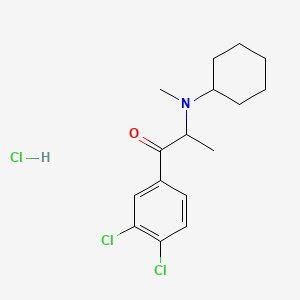
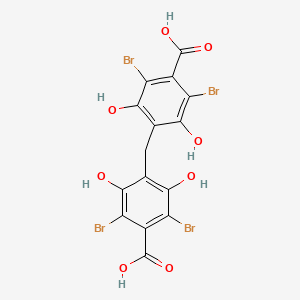
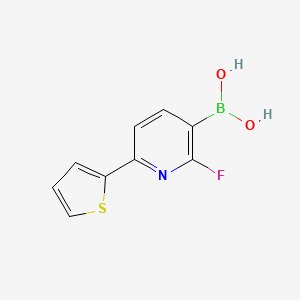

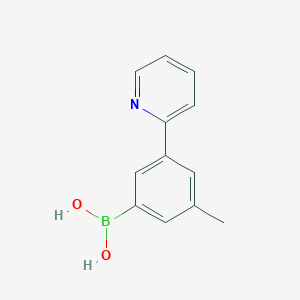
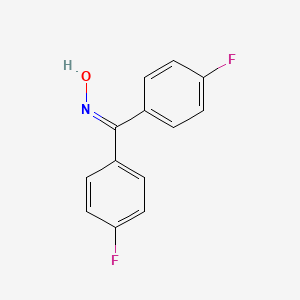

![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
